molecular formula C13H17ClO3 B13996370 Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate CAS No. 62402-46-4

Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate

Cat. No.: B13996370
CAS No.: 62402-46-4
M. Wt: 256.72 g/mol
InChI Key: KHSNOVJZZSSXPR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its phenoxy structure, which includes a chlorine and methyl group substitution, making it a derivative of phenoxyacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

    Substitution: Conditions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate can be compared with other phenoxy herbicides:

Properties

CAS No.

62402-46-4

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-11-7-6-10(14)8-9(11)2/h6-8H,5H2,1-4H3

InChI Key

KHSNOVJZZSSXPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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